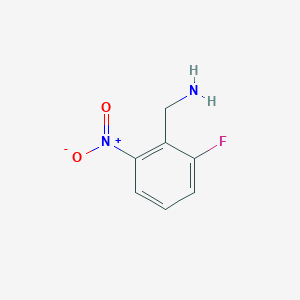

2-Fluoro-6-nitrobenzylamine

Beschreibung

Contextualization within Fluorinated and Nitroaromatic Compounds

2-Fluoro-6-nitrobenzylamine is a member of two prominent classes of organic compounds: fluorinated aromatics and nitroaromatic compounds. The incorporation of fluorine into organic molecules is a widely employed strategy in drug design. tandfonline.com The fluorine atom, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, such as its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. tandfonline.combrynmawr.edu The C-F bond is stronger than a C-H bond, which can block metabolic pathways and increase the bioavailability of a drug. tandfonline.com

Simultaneously, the nitro group (–NO2) is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. wikipedia.org This property makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of complex molecules. wikipedia.org Historically, nitroaromatic compounds have been crucial intermediates in the production of dyes, explosives, and pharmaceuticals. scispace.comnih.gov Their versatility is further enhanced by the fact that the nitro group can be readily reduced to an amine, providing a gateway to a wide array of other functionalities. wikipedia.org

The combination of these two functional groups in 2-Fluoro-6-nitrobenzylamine results in a molecule with a highly activated aromatic system and multiple reactive sites. The steric and electronic interplay between the ortho-positioned fluorine, nitro, and aminomethyl groups dictates its unique reactivity and potential as a precursor.

Table 1: Physicochemical Properties of 2-Fluoro-6-nitrobenzylamine and Related Compounds

| Property | 2-Fluoro-6-nitrobenzylamine | 2,6-Difluorobenzylamine | 2-Fluoro-6-nitroaniline (B99257) nih.gov |

|---|---|---|---|

| CAS Number | 1193266-25-9 accelachem.com | 69385-30-4 | 17809-36-8 |

| Molecular Formula | C₇H₇FN₂O₂ | C₇H₇F₂N | C₆H₅FN₂O₂ |

| Molecular Weight | 170.14 g/mol | 143.13 g/mol | 156.11 g/mol |

| Physical State | Not specified | Colorless to almost colorless clear liquid | Solid |

| Boiling Point | Not specified | 174-177 °C | Not specified |

| Density | Not specified | 1.197 g/mL at 25°C | Not specified |

Note: Data for 2-Fluoro-6-nitrobenzylamine is limited in publicly available literature; properties of related compounds are provided for context.

Historical Overview of Research Trajectories for Benzylamine (B48309) Derivatives

The study of benzylamine derivatives is deeply rooted in the history of organic chemistry, driven by their utility in synthesizing a vast range of compounds, from simple dyes to complex pharmaceuticals. The development of fluorinated organic compounds, however, is a more recent endeavor, gaining significant momentum in the mid-20th century as the unique properties imparted by fluorine became better understood. Early research focused on developing methods to incorporate fluorine into organic molecules, leading to a surge in the availability of fluorinated building blocks. brynmawr.edu

The research trajectory for compounds like 2-Fluoro-6-nitrobenzylamine represents a convergence of these fields. The systematic exploration of fluorinated benzylamines was a natural progression, aiming to combine the structural scaffold of benzylamine with the property-modulating effects of fluorine. The addition of a nitro group to this scaffold was a logical step, leveraging its powerful electronic effects and its role as a synthetic handle for further transformations. While specific historical details on the discovery of 2-Fluoro-6-nitrobenzylamine are not widely documented, its emergence is tied to the expanding search for novel intermediates in pharmaceutical and agrochemical research programs.

Significance as a Key Precursor or Intermediate in Complex Molecule Synthesis

The primary significance of 2-Fluoro-6-nitrobenzylamine in advanced chemical research lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds. mdpi.com Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. beilstein-journals.org The functional group arrangement in 2-Fluoro-6-nitrobenzylamine makes it an ideal starting material for constructing these scaffolds.

The benzylamine moiety can participate in a wide range of reactions to form amides, imines, and other nitrogen-containing structures. The fluorine and nitro groups activate the benzene (B151609) ring, facilitating nucleophilic substitution reactions where one of these groups can be displaced to form new bonds. For example, related fluorinated benzylamines have been used in the synthesis of fluorinated triazolotriazines, which have shown potential as anticancer agents. researchgate.net

A concrete example illustrating the utility of related precursors is the use of 4-nitrobenzylamine (B181301) hydrochloride in the preparation of 2-fluoro-6-(4-nitrobenzylamino)purine. sigmaaldrich.comsigmaaldrich.comchemicalbook.com This demonstrates how a nitro-substituted benzylamine can be used to construct complex, biologically relevant purine (B94841) derivatives. By analogy, 2-Fluoro-6-nitrobenzylamine is a promising candidate for the synthesis of novel purine, pyrimidine, or other heterocyclic systems, where the fluorine atom can enhance biological activity. The reduction of the nitro group to an amine would also open up further synthetic possibilities, allowing for the creation of ortho-disubstituted aniline (B41778) derivatives that are themselves valuable intermediates.

Table 2: Examples of Complex Molecules Synthesized from Benzylamine Precursors

| Precursor Type | Resulting Complex Molecule Class | Potential Application | Reference |

|---|---|---|---|

| Fluorinated Benzylamines | 1,2,4-Triazolo[1,5-a] numberanalytics.comchemicalbook.comtriazines | Anticancer agents | researchgate.net |

| 4-Nitrobenzylamine | Substituted Purines | Therapeutic agents | sigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Fluorinated Benzylamines | Modified Purine Nucleosides | Antiviral agents |

Current Research Landscape and Emerging Gaps for 2-Fluoro-6-nitrobenzylamine

The current research landscape for functionalized aromatic compounds is heavily focused on the development of efficient and selective synthetic methods, particularly those catalyzed by transition metals. For instance, palladium-catalyzed C-H fluorination of protected benzylamines has been an area of active investigation, offering new ways to introduce fluorine into complex molecules. beilstein-journals.org The synthesis of N-heterocycles remains a central theme in organic and medicinal chemistry, with a continuous demand for novel building blocks that can generate structural diversity. organic-chemistry.org

Despite this active research environment, there is a notable gap in the scientific literature concerning the specific synthesis and application of 2-Fluoro-6-nitrobenzylamine. While its constituent parts—fluorinated aromatics, nitroaromatics, and benzylamines—are all subjects of intense study, their specific combination in this molecule remains underexplored in published research.

This lack of specific data presents an opportunity. The unique electronic and steric environment of 2-Fluoro-6-nitrobenzylamine suggests that its reactivity may offer advantages over more commonly used building blocks. Future research could focus on:

Developing efficient and scalable synthetic routes to 2-Fluoro-6-nitrobenzylamine.

Exploring its reactivity in nucleophilic aromatic substitution and other transformations to understand the directing effects of the ortho-substituents.

Utilizing it as a precursor in the synthesis of novel heterocyclic libraries for screening in drug discovery programs, particularly for targets where fluorine substitution is known to be beneficial, such as kinase inhibitors.

Investigating its potential in materials science, where fluorinated and nitroaromatic compounds can be used to create materials with specific electronic or optical properties.

In essence, 2-Fluoro-6-nitrobenzylamine stands as a high-potential yet underutilized reagent in the toolbox of synthetic chemistry.

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7FN2O2 |

|---|---|

Molekulargewicht |

170.14 g/mol |

IUPAC-Name |

(2-fluoro-6-nitrophenyl)methanamine |

InChI |

InChI=1S/C7H7FN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4,9H2 |

InChI-Schlüssel |

YBAPHTXMJJUSFH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)CN)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Fluoro 6 Nitrobenzylamine and Its Chemical Precursors

Novel Synthetic Routes and Reaction Optimizations for Aromatic Fluorination and Nitration

The precise installation of fluorine and nitro groups on an aromatic ring is a cornerstone for the synthesis of 2-fluoro-6-nitrobenzylamine. Modern synthetic chemistry offers a range of methods to achieve this with high regioselectivity and efficiency.

Regioselective and Stereoselective Synthesis of Fluoro-Nitro-Substituted Benzenes

The regioselectivity of electrophilic aromatic substitution reactions, such as nitration and fluorination, is heavily influenced by the directing effects of existing substituents on the aromatic ring. wikipedia.org Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while most electron-withdrawing groups direct to the meta position. wikipedia.org

Conversely, the introduction of a fluorine atom onto a nitro-substituted aromatic ring can be achieved through methods like the Balz-Schiemann reaction or nucleophilic aromatic substitution (SNA_r). The latter is particularly effective when the nitro group, a strong electron-withdrawing group, is positioned ortho or para to a leaving group (e.g., a halogen), activating the ring towards nucleophilic attack. mdpi.com For instance, p-chloronitrobenzene can be converted to p-fluoronitrobenzene via halogen exchange fluorination using potassium fluoride (B91410) and a phase transfer catalyst. researchgate.net

Recent advancements have also focused on domino reactions, which allow for the construction of complex molecules in a single operation. A notable example is a four-step domino process that enables the synthesis of functionalized ortho-fluoroanilines from acyclic compounds, bypassing traditional multi-step sequences and selectivity issues associated with transition-metal-catalyzed fluorination. rsc.org

| Reactant | Reagent(s) | Product | Yield | Reference |

| Fluorobenzene | Nitric Acid/Sulfuric Acid | 4-Fluoronitrobenzene | - | ontosight.ai |

| 2-Fluorotoluene (B1218778) | 70% Nitric Acid, H-beta catalyst | 2-Fluoro-5-nitrotoluene | 55% conversion, 90% selectivity | researchgate.net |

| p-Chloronitrobenzene | Potassium Fluoride, Tetramethylammonium chloride | p-Fluoronitrobenzene | 91.58% | researchgate.net |

| α,α-dicyanoolefin and fluoro-nitrostyrene | DBU and thiourea | ortho-fluoroaniline | 61% | rsc.org |

Green Chemistry Principles in the Synthesis of Functionalized Benzylamines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.maacs.orgroyalsocietypublishing.orgresearchgate.net These principles are increasingly being applied to the synthesis of benzylamines to create more sustainable and environmentally friendly methods.

Key green chemistry strategies in benzylamine (B48309) synthesis include:

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones as they minimize waste by using small amounts of a substance to drive a reaction. acs.org Boric acid, for example, has been used as a catalyst for the formation of amides from carboxylic acids and amines, generating only water as a byproduct. walisongo.ac.id

Solvent Selection: The choice of solvent is critical. Water is often an ideal solvent due to its non-toxic and non-flammable nature. royalsocietypublishing.org Solventless reactions, where the reactants themselves act as the solvent, represent an even greener approach. rsc.orgresearchgate.net Ultrasound-assisted solventless synthesis has been developed for the N-alkylation of amines from benzyl (B1604629) halides. rsc.orgresearchgate.net

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as catalytic hydrogenations, are considered greener. acs.org

Renewable Feedstocks: Utilizing renewable resources instead of depleting fossil fuels is a central tenet of green chemistry. royalsocietypublishing.org

A laboratory experiment comparing different amide-forming reactions highlighted a boric acid-catalyzed condensation as the "greenest" method based on metrics like atom economy and the EcoScale, primarily because it uses a catalyst and produces only water as a byproduct. walisongo.ac.id

Catalytic Strategies for Efficient Amino Group Introduction

The introduction of an amino group is a fundamental transformation in organic synthesis. Catalytic methods for this process are highly sought after for their efficiency and selectivity.

Several catalytic strategies have been developed for the synthesis of benzylamines:

Reductive Amination: This is a widely used method that involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. A green approach to this reaction utilizes a graphene-supported NiPd alloy nanoparticle catalyst with ammonia (B1221849) borane (B79455) as a stable hydrogen donor. researchgate.net

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines using a palladium catalyst. nih.gov This method has been successfully applied to the synthesis of primary arylamines from aryl chlorides and bromides using aqueous ammonia. nih.gov

Iron-Catalyzed C-H Amination: Direct amination of benzylic C-H bonds offers a more atom-economical route to benzylamines. An iron-catalyzed intermolecular amination of benzylic C(sp3)–H bonds has been reported, highlighting the potential of earth-abundant metal catalysts. thieme.de

Copper-Catalyzed Decarboxylative Amination: This approach utilizes carboxylic acids as starting materials, which undergo decarboxylation to enable the direct benzylation of nitrogen nucleophiles via oxidative copper catalysis. chemrxiv.org

| Starting Material | Reagent(s)/Catalyst | Product | Key Features | Reference |

| Aldehyde/Ketone and Amine | Graphene-supported NiPd nanoparticles, Ammonia borane | Amine | Green, high yield | researchgate.net |

| Aryl Halide and Amine | Palladium catalyst, Ligand | Arylamine | Broad scope | nih.gov |

| Hydrocarbon with Benzylic C-H bond | Iron catalyst | Benzylamine | Atom-economical | thieme.de |

| Aryl Acetic Acid and Amine | Copper catalyst, Oxidant | Benzylamine | Uses carboxylic acids directly | chemrxiv.org |

Precursor Synthesis and Functional Group Interconversions on the Aromatic Ring

Strategies for Ortho-Fluoro and Para-Nitro Group Installation

The synthesis of a key precursor, 2-fluoro-6-nitrotoluene, requires the specific placement of a fluorine atom ortho to a methyl group and a nitro group para to the fluorine (or ortho to the methyl group).

One common strategy involves the nitration of a fluorinated precursor. For example, the nitration of 2-fluorotoluene with solid acid catalysts can regioselectively produce 2-fluoro-5-nitrotoluene, which is an isomer of the desired precursor. researchgate.net Achieving the desired 2-fluoro-6-nitro substitution pattern often requires a multi-step approach, potentially involving the diazotization of an amino group followed by a Schiemann reaction to introduce fluorine, or a nucleophilic aromatic substitution on a suitably activated precursor.

Another approach starts with a compound that already contains the desired substitution pattern, which can then be further functionalized. For instance, 2-fluoro-6-nitrobenzoic acid can be synthesized and subsequently converted to the benzylamine. chemicalbook.com

The synthesis of o-fluoronitrobenzene, a related precursor, can be achieved by heating o-chloronitrobenzene with potassium fluoride in the presence of a phase-transfer catalyst like 18-crown-6. prepchem.com Similarly, fluoronitrobenzenes with a fluorine atom in the para position to the nitro group can be prepared by heating a corresponding chloronitrobenzene with an alkali metal fluoride in sulpholane. google.com

Selective Reductions and Oxidations of Aromatic Systems

Selective transformations of functional groups on the aromatic ring are essential for synthesizing the final product. A key transformation is the reduction of a nitro group to an amino group.

Various methods are available for the selective reduction of nitroaromatic compounds:

Catalytic Hydrogenation: This is a common and often clean method, but controlling selectivity in the presence of other reducible functional groups can be challenging.

Metal-Mediated Reductions: Metals like iron, tin, or zinc in acidic media are classic reagents for nitro group reduction. Zero-valent iron (ZVI) has been shown to be effective for the reduction of various nitroaromatic compounds. rsc.orgresearchgate.net

Sodium Borohydride (B1222165) in the Presence of a Catalyst: Sodium borohydride alone is generally not strong enough to reduce a nitro group. However, its reducing power can be enhanced by the addition of transition metal complexes, such as Ni(PPh3)4, allowing for the selective reduction of nitroaromatics to amines. jsynthchem.com

Photocatalytic Reduction: Recent research has explored the use of photocatalysts for the selective reduction of nitroarenes under visible light, offering a potentially sustainable approach. nih.gov

Oxidation reactions are also important, for example, in the conversion of a methyl group to a carboxylic acid, which can then be a handle for further transformations.

| Reaction Type | Reagent(s)/Catalyst | Transformation | Key Features | Reference |

| Nitro Reduction | Zero-Valent Iron (ZVI) | Nitro to Amino | Effective for various nitroaromatics | rsc.orgresearchgate.net |

| Nitro Reduction | NaBH4 / Ni(PPh3)4 | Nitro to Amino | Enhanced reducing power of NaBH4 | jsynthchem.com |

| Nitro Reduction | Plasmonic Photocatalyst | Nitro to Amino | Uses visible light | nih.gov |

| Oxidation | N-methylmorpholine N-oxide (NMO) | Benzyl halide to Aldehyde | In situ generation of aldehyde for reductive amination | rsc.orgresearchgate.net |

Scalable Synthetic Approaches for Industrial and Large-Scale Academic Production

The industrial and large-scale academic production of 2-Fluoro-6-nitrobenzylamine necessitates synthetic routes that are not only high-yielding and cost-effective but also amenable to scale-up with operational simplicity and safety. The primary strategies for obtaining this compound on a large scale revolve around the synthesis and subsequent functional group transformation of key precursors, namely 2-fluoro-6-nitrobenzaldehyde (B167507) and 2-fluoro-6-nitrobenzonitrile (B117777). These approaches are designed to utilize readily available starting materials and robust chemical reactions suitable for multi-kilogram production.

A common pathway to 2-Fluoro-6-nitrobenzylamine on an industrial scale involves the reductive amination of 2-fluoro-6-nitrobenzaldehyde. This method is advantageous due to the direct conversion of the aldehyde to the desired benzylamine in a single step. The key to this approach lies in the efficient and scalable synthesis of the aldehyde precursor.

One established method for the large-scale synthesis of fluoronitrobenzaldehydes is through a halogen-exchange (Halex) reaction. This process typically involves the displacement of a chlorine atom with a fluorine atom using an alkali metal fluoride in a polar aprotic solvent. For instance, a process for preparing various fluoro-nitro-benzaldehydes from their chloro-nitro-benzaldehyde counterparts has been patented. google.com This reaction is carried out at elevated temperatures, generally between 100°C and 180°C, and can be performed at atmospheric or elevated pressure to facilitate the reaction. google.com The use of inexpensive and easy-to-handle alkali metal fluorides like potassium fluoride makes this an economically viable option for industrial production. google.com

A typical procedure would involve reacting 2-chloro-6-nitrobenzaldehyde (B1583853) with a molar excess of potassium fluoride in a high-boiling solvent such as dimethylformamide (DMF) or dimethylacetamide. The reaction progress can be monitored, and upon completion, the product is isolated through standard workup procedures.

| Reaction Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| Halogen Exchange | 2-Chloro-6-nitrobenzaldehyde | Potassium fluoride, Dimethylformamide, 100-180°C | 2-Fluoro-6-nitrobenzaldehyde | High | google.com |

| Reductive Amination | 2-Fluoro-6-nitrobenzaldehyde | Ammonia, Reducing Agent (e.g., H₂, Pd/C or NaBH₃CN) | 2-Fluoro-6-nitrobenzylamine | - | - |

Note: Yields for the reductive amination step are highly dependent on the specific reducing agent and reaction conditions chosen.

An alternative scalable route to 2-Fluoro-6-nitrobenzylamine proceeds through the reduction of 2-fluoro-6-nitrobenzonitrile. This nitrile precursor can be synthesized on a large scale, and its subsequent reduction offers a reliable method to obtain the target benzylamine.

The synthesis of related nitrobenzonitriles on an industrial scale has been documented. For example, a method for producing 2-fluoro-4-nitrobenzonitrile (B1302158) involves the diazotization of 2-fluoro-4-nitroaniline (B181687) followed by a cyanation reaction. google.com A similar strategy could be adapted for the synthesis of the 2-fluoro-6-nitro isomer. This would begin with the diazotization of 2-fluoro-6-nitroaniline (B99257) in the presence of a nitrite (B80452) source and a mineral acid, followed by reaction with a cyanide salt, often in the presence of a copper catalyst (a Sandmeyer-type reaction).

Another approach to nitrile synthesis involves the reaction of a bromo-substituted precursor with cuprous cyanide. patsnap.com For instance, 2-bromo-6-fluoronitrobenzene could be reacted with cuprous cyanide in a solvent like DMF at elevated temperatures to yield 2-fluoro-6-nitrobenzonitrile.

Once the 2-fluoro-6-nitrobenzonitrile is obtained, it can be reduced to 2-Fluoro-6-nitrobenzylamine. Catalytic hydrogenation is a common and scalable method for this transformation. This typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a catalyst such as Raney nickel or a palladium-based catalyst.

| Reaction Step | Reactants | Reagents & Conditions | Product | Yield | Reference |

| Diazotization & Cyanation | 2-Fluoro-6-nitroaniline | 1. NaNO₂, HBr2. CuCN | 2-Fluoro-6-nitrobenzonitrile | - | google.com |

| Halogen Exchange & Cyanation | 2-Bromo-6-fluoronitrobenzene | CuCN, DMF, elevated temp. | 2-Fluoro-6-nitrobenzonitrile | - | patsnap.com |

| Nitrile Reduction | 2-Fluoro-6-nitrobenzonitrile | H₂, Catalyst (e.g., Raney Ni or Pd/C) | 2-Fluoro-6-nitrobenzylamine | High | - |

Note: Yields for the diazotization/cyanation and reduction steps are dependent on the specific conditions and catalysts employed.

Both the reductive amination of the aldehyde and the reduction of the nitrile are robust reactions that are well-suited for large-scale industrial and academic settings. The choice between these routes often depends on the availability and cost of the starting materials, as well as the specific capabilities of the production facility. The purification of the final product, 2-Fluoro-6-nitrobenzylamine, is typically achieved through crystallization or chromatography to meet the high purity standards required for its applications.

Reactivity and Mechanistic Investigations of 2 Fluoro 6 Nitrobenzylamine

Electrophilic and Nucleophilic Reactivity at Aromatic and Benzylic Positions

The electronic properties of the substituents on the benzene (B151609) ring profoundly influence its susceptibility to both electrophilic and nucleophilic attack. The strong electron-withdrawing nature of the nitro group and the inductive effect of the fluorine atom create a highly electron-deficient aromatic system.

Influence of Fluorine and Nitro Groups on Aromatic Substitution Pathways

The synergistic electron-withdrawing effects of the ortho- and para-directing nitro group and the ortho-directing fluorine atom render the aromatic ring of 2-Fluoro-6-nitrobenzylamine highly activated towards nucleophilic aromatic substitution (SNAr). The positions ortho and para to the nitro group are particularly electron-poor and thus susceptible to attack by nucleophiles. In this molecule, the fluorine atom occupies one of these activated positions. Fluorine is an excellent leaving group in SNAr reactions, a property attributed to the high polarity of the carbon-fluorine bond which makes the carbon atom highly electrophilic. Therefore, nucleophilic attack is expected to readily occur at the carbon atom bearing the fluorine, leading to its displacement.

Conversely, the aromatic ring is strongly deactivated towards electrophilic aromatic substitution (EAS). The potent electron-withdrawing capacity of the nitro group significantly reduces the electron density of the benzene ring, making it a poor nucleophile to attack incoming electrophiles. While the benzylamine (B48309) group is typically an activating group in EAS, its effect is likely overshadowed by the deactivating power of the nitro group. Any electrophilic substitution, if forced to occur, would be directed by the existing substituents. The nitro group is a meta-director, while the fluorine and amino groups are ortho-, para-directors. The complex interplay of these directing effects would likely lead to a mixture of products under harsh reaction conditions.

Reactivity Profile of the Benzylic Amine Functionality

The benzylic amine group in 2-Fluoro-6-nitrobenzylamine possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. It can readily participate in reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form imines. The nucleophilicity of the amine can be modulated by the electronic effects of the aromatic ring. While the electron-withdrawing nitro and fluoro groups decrease the electron density of the ring, their influence on the exocyclic benzylic amine is less direct than on the ring itself. However, some inductive electron withdrawal from the benzyl (B1604629) group can be expected, which might slightly reduce the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine.

Detailed Reaction Mechanisms of Transformations Involving 2-Fluoro-6-nitrobenzylamine

Due to a lack of specific experimental studies on 2-Fluoro-6-nitrobenzylamine, the following mechanistic discussions are based on established principles for analogous fluoro-nitro aromatic compounds.

Kinetic and Thermodynamic Parameters of Key Reactions

The activation energy for this step is influenced by several factors:

Nucleophile Strength: Stronger nucleophiles will react faster.

Leaving Group Ability: Fluorine's high electronegativity makes the attached carbon highly electrophilic, facilitating nucleophilic attack and making it a good leaving group in SNAr reactions.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

| Parameter | Expected Influence | Rationale |

|---|---|---|

| Rate Constant (k) | Relatively High | Strong activation by the ortho-nitro group and the good leaving group ability of fluorine. |

| Activation Energy (Ea) | Moderately Low | The electron-deficient nature of the aromatic ring lowers the energy barrier for nucleophilic attack. |

| Enthalpy of Reaction (ΔH) | Exothermic | Formation of a more stable product typically releases energy. |

| Entropy of Reaction (ΔS) | Variable | Depends on the nature of the nucleophile and the number of molecules involved in the reaction. |

Characterization of Reaction Intermediates and Transition States

The key intermediate in the nucleophilic aromatic substitution at the fluorine-bearing carbon is the Meisenheimer complex. This is a negatively charged species where the nucleophile has added to the aromatic ring, breaking its aromaticity. The negative charge is delocalized through resonance, with significant contributions from structures that place the charge on the oxygen atoms of the nitro group. This delocalization provides substantial stabilization to the intermediate.

The transition state leading to the Meisenheimer complex would involve the partial formation of the new bond between the nucleophile and the aromatic carbon, and the partial localization of the pi-electrons of the aromatic ring. The geometry of the carbon atom at the site of attack changes from trigonal planar (sp2) towards tetrahedral (sp3). A second transition state would be associated with the departure of the fluoride (B91410) ion from the Meisenheimer complex to restore the aromaticity of the ring.

Intramolecular Reactions and Cyclization Pathways of Derivatives

Derivatives of 2-Fluoro-6-nitrobenzylamine, particularly those where the benzylic amine is N-substituted with a group containing a nucleophilic center, could undergo intramolecular cyclization reactions. These reactions would be a specific case of nucleophilic aromatic substitution where the nucleophile is part of the same molecule.

For example, if the amine is functionalized with a group containing a hydroxyl, thiol, or another amino group, an intramolecular attack on the carbon bearing the fluorine atom could lead to the formation of a heterocyclic ring system. The feasibility of such a cyclization would depend on the length and flexibility of the linker between the benzylic amine and the internal nucleophile, which dictates the stability of the resulting ring (typically 5- or 6-membered rings are favored).

| N-Substituent (with nucleophile) | Potential Heterocyclic Product | Ring Size |

|---|---|---|

| -(CH2)2-OH | A morpholine (B109124) derivative | 6-membered |

| -(CH2)2-SH | A thiomorpholine (B91149) derivative | 6-membered |

| -(CH2)2-NHR | A piperazine (B1678402) derivative | 6-membered |

| -CH2-COOH | A lactam | 6-membered |

The strong activation provided by the ortho-nitro group would facilitate these intramolecular SNAr reactions, potentially allowing them to proceed under mild conditions. The resulting heterocyclic structures could be of interest in medicinal chemistry and materials science.

Stability Studies and Controlled Degradation Mechanisms of 2-Fluoro-6-nitrobenzylamine

The stability of 2-Fluoro-6-nitrobenzylamine is a critical parameter influencing its storage, handling, and application in various chemical syntheses. While specific, in-depth stability studies on this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of its constituent functional groups—a primary benzylamine, an aromatic nitro group, and a fluorine substituent. The interplay of these groups on the benzene ring dictates the molecule's susceptibility to degradation under various conditions.

The electron-withdrawing nature of both the nitro group and the fluorine atom significantly influences the electron density of the aromatic ring and the reactivity of the benzylamine moiety. nih.gov This electronic effect, combined with the inherent reactivity of the nitro and amino groups, suggests that the compound's stability is likely to be compromised by factors such as light, temperature, pH, and the presence of oxidizing or reducing agents.

Controlled degradation of 2-Fluoro-6-nitrobenzylamine can be strategically employed to yield specific derivatives. The primary pathways for controlled degradation involve the selective transformation of the nitro and amino functional groups.

One of the most common degradation pathways for nitroaromatic compounds is the reduction of the nitro group. rsc.org This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates to yield the corresponding aniline (B41778) derivative, 2-fluoro-6-aminobenzylamine. annualreviews.org The general reaction scheme is as follows:

2-Fluoro-6-nitrobenzylamine → 2-Fluoro-6-nitrosobenzylamine → 2-Fluoro-6-(hydroxyamino)benzylamine → 2,6-Diaminobenzylamine

The benzylamine group itself can be susceptible to oxidation. Strong oxidizing agents can potentially convert the primary amine to various products, including imines, oximes, or even lead to cleavage of the C-N bond. The specific product would depend on the oxidant used and the reaction conditions.

The fluorine atom on the aromatic ring is generally stable but can be susceptible to nucleophilic aromatic substitution, particularly due to the activating effect of the ortho-nitro group. Strong nucleophiles under forcing conditions could potentially displace the fluoride ion.

Illustrative Stability Data

To exemplify the type of data generated in stability studies, the following hypothetical tables outline potential degradation profiles under different stress conditions. It is crucial to note that this data is illustrative and not based on experimental results for 2-Fluoro-6-nitrobenzylamine.

Table 1: Hypothetical Thermal Stability of 2-Fluoro-6-nitrobenzylamine

| Temperature (°C) | Time (hours) | Assay (%) | Major Degradant (%) |

| 40 | 0 | 99.8 | Not Detected |

| 24 | 99.5 | 0.2 (2-Fluoro-6-nitrobenzaldehyde) | |

| 48 | 99.1 | 0.4 (2-Fluoro-6-nitrobenzaldehyde) | |

| 60 | 0 | 99.8 | Not Detected |

| 24 | 98.2 | 1.1 (2-Fluoro-6-nitrobenzaldehyde) | |

| 48 | 96.5 | 2.3 (2-Fluoro-6-nitrobenzaldehyde) | |

| 80 | 0 | 99.8 | Not Detected |

| 8 | 92.1 | 5.8 (Polymeric impurities) | |

| 16 | 85.3 | 11.2 (Polymeric impurities) |

Table 2: Hypothetical Photostability of 2-Fluoro-6-nitrobenzylamine (Solid State)

| Illumination (lux hours) | Assay (%) | Major Degradant (%) | Appearance |

| 0 | 99.8 | Not Detected | Off-white powder |

| 1.2 x 10⁶ | 98.9 | 0.6 (Unidentified) | Slight yellowing |

| 2.4 x 10⁶ | 97.5 | 1.2 (Unidentified) | Yellow powder |

Table 3: Hypothetical pH Stability of 2-Fluoro-6-nitrobenzylamine in Aqueous Solution at 25°C

| pH | Time (hours) | Assay (%) | Major Degradant (%) |

| 2.0 | 0 | 99.7 | Not Detected |

| 72 | 99.5 | Not Detected | |

| 7.0 | 0 | 99.8 | Not Detected |

| 72 | 99.6 | Not Detected | |

| 9.0 | 0 | 99.7 | Not Detected |

| 72 | 98.1 | 1.1 (Unidentified) |

Controlled Degradation for Synthetic Utility

The controlled degradation of 2-Fluoro-6-nitrobenzylamine is a valuable tool in organic synthesis. For instance, the selective reduction of the nitro group is a key step in the preparation of various substituted benzene-1,2-diamines, which are important precursors for the synthesis of heterocyclic compounds like benzimidazoles.

The susceptibility of the functional groups to transformation allows for the strategic unmasking or conversion of these groups at different stages of a synthetic sequence. For example, the benzylamine could be protected, followed by reduction of the nitro group, and then deprotection to yield the desired diamine.

Derivatization and Functionalization Strategies Based on 2 Fluoro 6 Nitrobenzylamine

Transformations and Modifications of the Amine Moiety (e.g., amidation, acylation)

The primary amine of 2-Fluoro-6-nitrobenzylamine is a nucleophilic center that readily participates in reactions with various electrophiles. Amidation and acylation are common transformations used to introduce a wide range of functional groups, thereby modifying the compound's physical, chemical, and biological properties.

These reactions typically involve the treatment of 2-Fluoro-6-nitrobenzylamine with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base serves to neutralize the acidic byproduct and drive the reaction to completion. For instance, the acylation of a similar compound, 2-fluoro-6-nitroaniline (B99257), to form N-(2-Fluoro-6-nitrophenyl)acetamide is a well-established procedure. scbt.com A similar strategy can be employed for 2-Fluoro-6-nitrobenzylamine.

The general scheme for the acylation of 2-Fluoro-6-nitrobenzylamine is as follows:

Table 1: Examples of Acylating Agents for the Derivatization of 2-Fluoro-6-nitrobenzylamine

| Acylating Agent | Expected Product |

| Acetyl chloride | N-(2-fluoro-6-nitrobenzyl)acetamide |

| Benzoyl chloride | N-(2-fluoro-6-nitrobenzyl)benzamide |

| Acetic anhydride | N-(2-fluoro-6-nitrobenzyl)acetamide |

| Succinic anhydride | 4-((2-fluoro-6-nitrobenzyl)amino)-4-oxobutanoic acid |

The choice of acylating agent and reaction conditions allows for the introduction of a variety of substituents, including aliphatic and aromatic groups, as well as those containing other functional moieties. This versatility is crucial for synthesizing libraries of compounds for screening in drug discovery and materials science.

Functionalization of the Aromatic Ring System

The aromatic ring of 2-Fluoro-6-nitrobenzylamine is activated towards certain types of reactions due to the presence of the electron-withdrawing nitro group and the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluorine Atom

The fluorine atom in 2-Fluoro-6-nitrobenzylamine is activated towards nucleophilic aromatic substitution (SNAr) by the ortho- and para-directing electron-withdrawing nitro group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized Meisenheimer complex, followed by the departure of the fluoride leaving group.

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For example, the reaction of similar fluoro-nitroaromatic compounds with sodium methoxide results in the corresponding methoxy-substituted product. study.comyoutube.combrainly.inbrainly.com Similarly, reactions with amines like piperidine have been shown to proceed efficiently. rsc.org

Table 2: Potential Nucleophiles for SNAr Reactions with 2-Fluoro-6-nitrobenzylamine

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (NaOCH3) | 2-Methoxy-6-nitrobenzylamine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-nitrobenzylamine |

| Amine | Piperidine | 2-(Piperidin-1-yl)-6-nitrobenzylamine |

The reactivity of the fluorine atom in SNAr reactions provides a powerful tool for introducing diverse functionalities onto the aromatic ring, leading to the synthesis of highly substituted nitroaromatic compounds.

Directed Ortho Metalation and Cross-Coupling Strategies

The aminomethyl group, particularly after N-protection, can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the ortho position. scbt.comorganic-chemistry.orglibretexts.orgchemicalbook.comuwindsor.caharvard.edu This regioselective lithiation generates an organometallic intermediate that can then react with various electrophiles to introduce substituents specifically at the C3 position. However, the presence of the strongly electron-withdrawing nitro group and the fluorine atom can influence the regioselectivity of the metalation.

Once functionalized with a halide or triflate, or through the use of the existing fluorine atom, the aromatic ring of 2-Fluoro-6-nitrobenzylamine and its derivatives can participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an aryl halide or triflate. researchgate.netmdpi.com It is a versatile method for forming biaryl structures.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide or triflate, providing a route to arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.orgsoton.ac.uknih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an amine with an aryl halide or triflate. organic-chemistry.orglibretexts.orgwikipedia.orgnih.govacsgcipr.org

These cross-coupling strategies significantly expand the synthetic utility of 2-Fluoro-6-nitrobenzylamine, allowing for the construction of complex molecular architectures.

Chemoselective Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to an amine.

Reduction of Nitro to Amine and Subsequent Derivatizations

The chemoselective reduction of the nitro group in 2-Fluoro-6-nitrobenzylamine to a primary amine is a key transformation that opens up a plethora of derivatization possibilities. This reduction can be achieved using various reagents, with catalytic hydrogenation being a common and clean method. researchgate.net For instance, hydrogenation over a palladium on carbon (Pd/C) catalyst is often effective for the reduction of aromatic nitro groups without affecting other reducible functionalities like the benzene (B151609) ring or the fluorine atom. researchgate.net

The product of this reduction is 2-fluoro-6-aminobenzylamine, a diamine with two non-equivalent amino groups. The newly formed aromatic amine is generally less nucleophilic than the benzylic amine, allowing for selective derivatization.

This diamine is a valuable precursor for the synthesis of various heterocyclic compounds. For example, condensation with aldehydes or ketones can lead to the formation of dihydroquinazolines and other related heterocycles.

Table 3: Potential Derivatizations of 2-Fluoro-6-aminobenzylamine

| Reagent | Reaction Type | Expected Product Class |

| Aldehydes/Ketones | Condensation/Cyclization | Dihydroquinazolines |

| Acyl Chlorides | Selective N-acylation | N-(2-(aminomethyl)-3-fluorophenyl)amides |

| Isocyanates | Addition | Urea derivatives |

| Isothiocyanates | Addition | Thiourea derivatives |

Alternative Nitro Group Transformations

Beyond reduction to an amine, the nitro group can participate in other transformations, offering alternative pathways for functionalization. While less common than reduction, these reactions can provide access to unique molecular scaffolds. Some of these transformations, which have been explored for nitroarenes in general, could potentially be applied to 2-Fluoro-6-nitrobenzylamine. wikipedia.org These include:

Denitration: The complete removal of the nitro group can be achieved under specific reductive conditions or through radical-mediated processes.

Conversion to other functional groups: In some cases, the nitro group can be converted into other functionalities such as a hydroxyl group or a carbonyl group, although these transformations often require specific reagents and conditions.

These alternative transformations, while not as broadly applied as nitro group reduction, represent an area of ongoing research and could provide novel synthetic routes for the derivatization of 2-Fluoro-6-nitrobenzylamine.

Theoretical and Computational Chemistry Studies of 2 Fluoro 6 Nitrobenzylamine

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of a molecule. For 2-fluoro-6-nitrobenzylamine, these methods reveal how the interplay of the fluoro, nitro, and benzylamine (B48309) substituents governs its electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method for determining the ground-state electronic structure of molecules. Calculations for 2-fluoro-6-nitrobenzylamine, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide optimized molecular geometry, Mulliken atomic charges, and dipole moments.

The presence of the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups significantly influences the electron distribution in the benzene (B151609) ring. The nitro group, being a strong π-acceptor and σ-acceptor, delocalizes electron density from the ring, particularly from the ortho and para positions. The fluorine atom, while highly electronegative (a strong σ-acceptor), also possesses lone pairs that can participate in π-donation, albeit weakly in the context of the powerful nitro group. The aminomethyl group (-CH₂NH₂) is generally considered an activating group, capable of donating electron density to the ring.

The calculated ground state properties would likely show a significant polarization of the molecule. The electrostatic potential map would indicate negative potential around the oxygen atoms of the nitro group and the fluorine atom, while the hydrogen atoms of the amino group would exhibit a positive potential.

Table 1: Representative Calculated Ground State Properties of Substituted Nitroaromatics

| Property | Representative Value |

| Dipole Moment (Debye) | 4.0 - 6.0 |

| Energy of HOMO (eV) | -6.5 to -7.5 |

| Energy of LUMO (eV) | -2.0 to -3.0 |

| HOMO-LUMO Gap (eV) | 4.5 - 5.5 |

Note: These are typical values for similar nitroaromatic compounds and serve as an illustrative example.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier molecular orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For 2-fluoro-6-nitrobenzylamine, the HOMO is expected to be localized primarily on the benzene ring and the amino group, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the aromatic ring, indicating the sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO significantly.

Conformational Analysis and Energetic Landscapes

The flexibility of the aminomethyl group in 2-fluoro-6-nitrobenzylamine gives rise to different possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in space and the energy barriers between different conformations. The rotation around the C-C bond connecting the aminomethyl group to the benzene ring and the C-N bond within the aminomethyl group are of particular interest.

Due to steric hindrance from the ortho-fluoro and nitro substituents, the rotation of the aminomethyl group is expected to be restricted. Computational studies on ortho-substituted benzylamines suggest that the preferred conformation would likely involve the amino group being oriented away from the bulky ortho substituents to minimize steric clash. The energetic landscape, which can be mapped by systematically rotating the dihedral angles and calculating the corresponding energies, would reveal the global and local energy minima corresponding to stable conformers and the transition states connecting them.

Prediction of Spectroscopic Parameters for Advanced Characterization

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the experimental characterization of 2-fluoro-6-nitrobenzylamine. Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁵N, and ¹⁹F), infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra can be performed.

DFT calculations, for instance, can predict the vibrational frequencies corresponding to the stretching and bending modes of the functional groups present in the molecule, such as the N-H and C-H stretches, and the symmetric and asymmetric stretches of the nitro group. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, the prediction of NMR chemical shifts can assist in the assignment of experimental spectra. For fluorinated compounds, the prediction of ¹⁹F NMR chemical shifts is particularly valuable.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can be employed to investigate the mechanisms of reactions involving 2-fluoro-6-nitrobenzylamine. For example, the study of nucleophilic aromatic substitution reactions, where a nucleophile replaces the fluorine atom, is of significant interest for nitroaromatic compounds. DFT calculations can be used to map the potential energy surface of such a reaction, identifying the transition states and intermediates.

The activation energy barriers for different reaction pathways can be calculated, providing insights into the reaction kinetics and the most probable mechanism. For instance, the modeling could elucidate the role of the ortho-nitro group in stabilizing the Meisenheimer complex intermediate, a key step in many nucleophilic aromatic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry and toxicology for predicting the biological activity of compounds based on their molecular structure. Computational models of 2-fluoro-6-nitrobenzylamine can generate a wide range of molecular descriptors that are used in QSAR models.

These descriptors can be categorized into several types, including electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. For nitroaromatic compounds, descriptors related to their electronic properties, such as the energy of the LUMO, are often correlated with their biological activity, including toxicity and mutagenicity. The presence of a fluorine atom can also significantly influence lipophilicity and metabolic stability, which are important QSAR parameters. QSAR studies on fluorinated nitroaromatic compounds have highlighted the importance of descriptors that capture both the electronic and hydrophobic character of the molecules.

Table 2: Common QSAR Descriptors for Nitroaromatic Compounds

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | LUMO Energy | Relates to the ease of reduction of the nitro group, often linked to toxicity. |

| Steric | Molecular Volume | Influences how the molecule fits into a biological receptor or active site. |

| Lipophilic | LogP | Describes the partitioning between water and octanol, affecting bioavailability. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Applications of 2 Fluoro 6 Nitrobenzylamine in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

2-Fluoro-6-nitrobenzylamine serves as a valuable building block in the synthesis of complex heterocyclic systems, which are core structures in many biologically active compounds. Its utility stems from the presence of multiple reactive sites: the amino group, the aromatic ring activated by the nitro and fluoro substituents, and the benzylic position. These features allow for a variety of cyclization strategies to construct fused ring systems.

One of the primary applications of 2-fluoro-6-nitrobenzylamine and its derivatives is in the synthesis of quinazolines and quinazolinones. These scaffolds are present in numerous pharmaceuticals. The general strategy involves the reaction of the aminobenzylamine core with a one-carbon synthon, such as an aldehyde or an orthoester. The ortho-fluoro and nitro groups play crucial roles in directing the cyclization and influencing the reactivity of the aromatic ring. For instance, the nitro group can be reduced to an amino group, which can then participate in further cyclization reactions to form more complex, fused heterocyclic systems. While direct examples starting from 2-fluoro-6-nitrobenzylamine are not extensively detailed in readily available literature, the synthesis of related structures, such as 2,4-disubstituted quinazolines, often involves precursors with similar substitution patterns, highlighting the potential of this starting material.

Furthermore, the "2-fluoro-6-nitro" phenyl motif is a key component in the synthesis of various bioactive heterocycles beyond quinazolines. For example, derivatives of this structural class have been utilized in the preparation of pyrrolo chemicalbook.comumich.edubenzodiazepines, a class of compounds with significant anticancer properties. The synthesis of these complex structures often involves multi-step sequences where the strategic placement of the fluoro and nitro groups on the starting benzylamine (B48309) derivative is critical for achieving the desired final architecture. The electron-withdrawing nature of these substituents facilitates certain nucleophilic aromatic substitution reactions, which are key steps in the construction of these fused heterocyclic systems.

The table below summarizes the types of complex heterocyclic systems that can be potentially synthesized using 2-fluoro-6-nitrobenzylamine as a key intermediate, based on established synthetic methodologies for related compounds.

| Heterocyclic System | Potential Synthetic Approach | Key Reactions |

| Quinazolines | Reaction with aldehydes, orthoesters, or carboxylic acids followed by cyclization and aromatization. | Condensation, Cyclization, Oxidation/Dehydrogenation |

| Quinazolinones | Reaction with phosgene (B1210022) derivatives or carbon dioxide equivalents, followed by intramolecular cyclization. | Acylation, Cyclization |

| Benzodiazepines | Multi-step synthesis involving condensation with amino acid derivatives or other bifunctional building blocks. | Amide coupling, Cyclization, Reduction |

| Fused Pyrimidines | Annulation reactions with various three-carbon synthons. | Condensation, Cycloaddition |

Utilization in the Construction of Advanced Pharmaceutical Scaffolds and Analogs

The unique structural and electronic properties of 2-fluoro-6-nitrobenzylamine make it a valuable starting material for the synthesis of advanced pharmaceutical scaffolds and their analogs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further functionalization, often being reduced to an amine to enable subsequent reactions.

A significant area of application for scaffolds derived from 2-fluoro-6-nitrobenzylamine is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The "2-fluoro-6-nitro" phenyl moiety is a key structural component in the synthesis of selective phosphoinositide 3-kinase (PI3K) inhibitors. For instance, the synthesis of Idelalisib, a selective PI3Kδ inhibitor used in the treatment of certain types of leukemia and lymphoma, utilizes a 2-fluoro-6-nitrobenzoic acid precursor, which is closely related to 2-fluoro-6-nitrobenzylamine. This highlights the importance of this substitution pattern for achieving potent and selective kinase inhibition.

The versatility of the 2-fluoro-6-nitrobenzylamine scaffold allows for the generation of libraries of compounds for drug discovery. By modifying the substituents on the aromatic ring or by elaborating the benzylamine side chain, a diverse range of analogs can be synthesized and screened for biological activity against various targets. The fluorine atom, in particular, is a desirable feature in medicinal chemistry as it can modulate the pKa of nearby functional groups and participate in favorable interactions with biological targets, leading to improved pharmacokinetic and pharmacodynamic properties.

The table below presents examples of pharmaceutical scaffolds and the potential role of the 2-fluoro-6-nitrobenzylamine core in their synthesis.

| Pharmaceutical Scaffold | Therapeutic Target | Potential Role of 2-Fluoro-6-nitrobenzylamine |

| Quinazoline-based Kinase Inhibitors | PI3K, EGFR, etc. | Core building block providing the essential phenylamine fragment with favorable substitutions. |

| Benzodiazepine (B76468) Analogs | GABA-A Receptors | Precursor for the substituted aniline (B41778) ring in the benzodiazepine core. |

| Antiviral Agents | Viral Enzymes | Starting material for the synthesis of heterocyclic systems with antiviral activity. |

| Antimicrobial Compounds | Bacterial/Fungal Targets | Foundation for the construction of novel antimicrobial agents. |

Precursor for Advanced Materials (e.g., monomers, ligands, functionalized surfaces)

Beyond its applications in medicinal chemistry, 2-fluoro-6-nitrobenzylamine also holds potential as a precursor for the synthesis of advanced materials. The reactive functional groups on the molecule allow for its incorporation into polymers, its use in the development of novel ligands for catalysis, and its attachment to surfaces for the creation of functionalized materials.

As a monomer, 2-fluoro-6-nitrobenzylamine can be polymerized through reactions involving its amino group. The resulting polymers would possess unique properties conferred by the fluoro and nitro substituents. For example, the high polarity of the nitro group could lead to materials with interesting dielectric properties, while the fluorine atom could enhance thermal stability and chemical resistance. Furthermore, the nitro groups in the polymer backbone could be subsequently reduced to amino groups, providing sites for further modification and cross-linking, allowing for the fine-tuning of the material's properties.

The amine functionality of 2-fluoro-6-nitrobenzylamine also makes it a suitable candidate for the synthesis of ligands for metal catalysts. By reacting the amine with appropriate coordinating groups, a variety of chelating ligands can be prepared. The electronic properties of these ligands can be modulated by the electron-withdrawing fluoro and nitro groups, which in turn can influence the catalytic activity and selectivity of the corresponding metal complexes. These tailored ligands could find applications in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

Finally, 2-fluoro-6-nitrobenzylamine can be used to functionalize surfaces, such as silica (B1680970) or gold. The amino group can be used to covalently attach the molecule to the surface through various chemical linkages. The exposed nitro- and fluoro-substituted aromatic rings would then impart specific properties to the surface, such as altered hydrophobicity, chemical reactivity, or binding affinity for certain molecules. Such functionalized surfaces could be utilized in a range of applications, including chromatography, sensing, and heterogeneous catalysis.

| Application Area | Potential Use of 2-Fluoro-6-nitrobenzylamine | Resulting Material/System |

| Polymer Chemistry | Monomer in polymerization reactions. | Specialty polymers with tailored properties. |

| Catalysis | Precursor for the synthesis of ligands. | Metal complexes with tunable catalytic activity. |

| Surface Science | Molecule for surface functionalization. | Modified surfaces with specific chemical and physical properties. |

Applications in Stereoselective Catalysis with Derived Ligands

The development of chiral ligands is of paramount importance in stereoselective catalysis, which aims to control the three-dimensional arrangement of atoms in a chemical reaction. Ligands derived from 2-fluoro-6-nitrobenzylamine have the potential to be employed in this field, although specific, widely-cited examples are not yet prevalent in the literature. The inherent chirality of many complex molecules necessitates the use of chiral catalysts to produce enantiomerically pure products, which is particularly crucial in the pharmaceutical industry where different enantiomers of a drug can have vastly different biological activities.

The synthetic versatility of 2-fluoro-6-nitrobenzylamine allows for the introduction of chiral centers and the construction of rigid, well-defined ligand scaffolds. The amino group provides a convenient handle for the attachment of chiral auxiliaries or for the construction of multidentate ligands. The ortho-fluoro and nitro substituents can play a role in pre-organizing the ligand's conformation through steric and electronic interactions, which can be beneficial for creating a well-defined chiral pocket around the metal center.

Potential applications for ligands derived from 2-fluoro-6-nitrobenzylamine in stereoselective catalysis include:

Asymmetric Hydrogenation: Chiral phosphine (B1218219) or amine-based ligands are commonly used in the asymmetric hydrogenation of prochiral olefins and ketones. Ligands incorporating the 2-fluoro-6-nitrobenzylamine framework could be designed to create a chiral environment that favors the formation of one enantiomer over the other.

Asymmetric C-C Bond Formation: Reactions such as the asymmetric Diels-Alder, aldol, and Michael reactions are powerful tools in organic synthesis. Chiral Lewis acids, often complexed with chiral ligands, are used to catalyze these transformations. The electronic properties of ligands derived from 2-fluoro-6-nitrobenzylamine could be tuned to influence the Lewis acidity of the metal center and the stereochemical outcome of the reaction.

Asymmetric Oxidation: The enantioselective epoxidation of alkenes and the oxidation of sulfides are important transformations. Chiral ligands are used to direct the oxidant to one face of the substrate. The steric bulk and electronic nature of ligands derived from 2-fluoro-6-nitrobenzylamine could be engineered to achieve high levels of enantioselectivity in these reactions.

While the full potential of 2-fluoro-6-nitrobenzylamine-derived ligands in stereoselective catalysis is yet to be fully explored, the fundamental properties of the parent molecule suggest that it is a promising platform for the design and synthesis of new and effective chiral ligands.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

High-Resolution NMR Spectroscopy for Complex Structural Determination and Dynamics

Detailed ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts, coupling constants, and multiplicity, are not available for 2-Fluoro-6-nitrobenzylamine or its reaction intermediates. This information is crucial for elucidating the precise molecular structure and identifying transient species in reaction pathways.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Elucidating Intermediates

Without experimental spectra, the characteristic NMR signatures of potential intermediates in reactions involving 2-Fluoro-6-nitrobenzylamine cannot be described.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

The application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY is essential for establishing through-bond and through-space correlations between nuclei, which in turn define the connectivity and conformational arrangement of the molecule. No such studies have been reported for 2-Fluoro-6-nitrobenzylamine.

Mass Spectrometry for Reaction Monitoring and Product Identification

While the principles of mass spectrometry are well-established, specific data relating to 2-Fluoro-6-nitrobenzylamine is absent.

High-Resolution Mass Spectrometry (HRMS)

Accurate mass measurements from HRMS, which would provide the elemental composition of 2-Fluoro-6-nitrobenzylamine and its reaction products, have not been found in the public domain.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

The fragmentation patterns of 2-Fluoro-6-nitrobenzylamine upon collision-induced dissociation, which are vital for structural elucidation and confirmation, are not documented.

X-ray Crystallography for Solid-State Structure Confirmation of Derivatives and Complexes

There are no published crystal structures for 2-Fluoro-6-nitrobenzylamine or any of its derivatives or complexes. X-ray crystallography would provide unambiguous proof of the three-dimensional arrangement of atoms in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule and for monitoring the progress of chemical reactions. Specific frequencies of absorbed or scattered light correspond to the vibrational modes of particular bonds. For 2-fluoro-6-nitrobenzylamine, characteristic spectral bands would be expected for the amine (N-H), nitro (N-O), and carbon-fluorine (C-F) groups, as well as the aromatic ring.

A detailed analysis would involve assigning specific vibrational frequencies to the functional groups present in 2-fluoro-6-nitrobenzylamine. The primary amine group would exhibit characteristic N-H stretching vibrations. The nitro group would show symmetric and asymmetric stretching modes. The carbon-fluorine bond and the substituted benzene (B151609) ring would also produce distinct peaks in the IR and Raman spectra.

Monitoring a reaction involving 2-fluoro-6-nitrobenzylamine using in-situ IR or Raman spectroscopy would allow for the real-time tracking of the disappearance of reactant peaks and the appearance of product peaks. This provides valuable kinetic and mechanistic information.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Scissoring | 1590-1650 | |

| Aromatic Nitro (NO₂) | Asymmetric Stretching | 1500-1570 |

| Symmetric Stretching | 1335-1370 | |

| Carbon-Fluorine (C-F) | Stretching | 1000-1400 |

| Aromatic C-H | Stretching | 3000-3100 |

| Out-of-plane Bending | 690-900 | |

| Aromatic C=C | Stretching | 1400-1600 |

This table is predictive and not based on experimentally determined values for 2-Fluoro-6-nitrobenzylamine.

Chiral Chromatography and Spectroscopic Techniques for Enantiomeric Purity Assessment

2-Fluoro-6-nitrobenzylamine is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. The assessment of enantiomeric purity is crucial in many chemical and pharmaceutical applications, as different enantiomers can exhibit distinct biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution.

Spectroscopic techniques such as Circular Dichroism (CD) can also be employed to assess enantiomeric purity. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property exhibited by chiral molecules. The resulting spectrum is unique for each enantiomer.

While the principles of chiral separation and analysis are well-established, specific methods for the enantiomeric purity assessment of 2-fluoro-6-nitrobenzylamine have not been reported in the available scientific literature. The development of such a method would require experimental screening of various chiral columns and mobile phases to identify optimal separation conditions.

The following table outlines a general approach to developing a chiral HPLC method for a compound like 2-fluoro-6-nitrobenzylamine.

| Parameter | Considerations for Method Development |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type, or macrocyclic antibiotic-based columns are common choices for amine-containing compounds. |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol, ethanol) is typically used in normal-phase mode. The type and concentration of the modifier are critical for optimizing separation. |

| Detection | UV detection is generally suitable for aromatic compounds like 2-fluoro-6-nitrobenzylamine. The detection wavelength should be set to the absorbance maximum of the compound. |

| Flow Rate and Temperature | These parameters can be adjusted to fine-tune the separation, improving resolution and analysis time. |

This table provides a general framework for method development and is not based on a validated method for 2-Fluoro-6-nitrobenzylamine.

Mechanistic Aspects of Potential Biological Interactions Strictly Molecular and Theoretical Focus

Ligand-Target Binding Hypotheses: Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction geometry of a ligand, such as 2-Fluoro-6-nitrobenzylamine, with a potential protein target.

In a hypothetical molecular docking study, 2-Fluoro-6-nitrobenzylamine could be docked against a panel of therapeutically relevant protein targets, such as kinases, proteases, or nuclear receptors. The primary objective would be to identify which, if any, of these proteins it binds to with high affinity. The docking process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding free energy.

Hypothetical Docking Study Results:

A simulated docking study might reveal that 2-Fluoro-6-nitrobenzylamine shows a strong theoretical binding affinity for the active site of an enzyme like a hypothetical bacterial DNA gyrase. The results could be summarized in a table as follows:

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Hypothetical) |

| DNA Gyrase (Subunit A) | -8.5 | 150 | ASP73, GLY77, ILE78 |

| Human Kinase XYZ | -5.2 | 8500 | LEU24, VAL32, ALA52 |

| Protease ABC | -4.8 | 12000 | SER195, HIS57, ASP102 |

Molecular dynamics (MD) simulations could then be employed to refine the docking poses and to study the stability of the ligand-protein complex over time. An MD simulation would model the movement of every atom in the system, providing insights into the flexibility of the ligand and the protein, and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Enzyme Active Site Interaction Models (e.g., binding motifs, inhibition mechanisms)

Based on the hypothetical docking results, a model for the interaction of 2-Fluoro-6-nitrobenzylamine with the DNA gyrase active site can be constructed. The fluoro and nitro groups, along with the benzylamine (B48309) scaffold, would be key determinants of its binding mode.

Binding Motifs: The aminomethyl group could act as a hydrogen bond donor to an acidic residue like aspartate (ASP73) in the active site. The nitro group, being strongly electron-withdrawing, might engage in electrostatic or dipole-dipole interactions. The fluorine atom could form favorable halogen bonds or participate in hydrophobic interactions within a nonpolar pocket of the active site. nih.gov

Inhibition Mechanisms: The binding of 2-Fluoro-6-nitrobenzylamine to the active site could prevent the natural substrate from binding, a mechanism known as competitive inhibition. juniperpublishers.com The strength of this inhibition would be related to its binding affinity. Alternatively, the fluorine substituent, known for its ability to stabilize covalent adducts in some cases, could potentially lead to mechanism-based or irreversible inhibition, although this is a less common and more specific mechanism. nih.govresearchgate.net

Hypothetical Interaction Model Summary:

| Interaction Type | Ligand Group | Protein Residue |

| Hydrogen Bond | Amine (-NH2) | ASP73 (side chain carboxyl) |

| Hydrophobic | Fluorophenyl ring | ILE78 (alkyl side chain) |

| Electrostatic | Nitro group (-NO2) | Positively charged pocket |

Structure-Activity Relationship (SAR) Studies based on Theoretical Models and Chemical Modifications

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.gov Theoretical SAR studies for 2-Fluoro-6-nitrobenzylamine would involve creating a library of virtual analogs and predicting their binding affinity for the hypothetical target, DNA gyrase, using the established docking protocol. This can guide the synthesis of more potent compounds. mdpi.com

Hypothetical SAR Study for 2-Fluoro-6-nitrobenzylamine Analogs:

| Modification to Parent Structure | Predicted Docking Score (kcal/mol) | Rationale for Change |

| Replace -F with -Cl | -8.7 | Increased hydrophobicity and potential for halogen bonding. |

| Replace -F with -OH | -7.9 | Introduction of a hydrogen bond donor/acceptor. |

| Move -NO2 from position 6 to 5 | -7.2 | Altered electrostatic profile and steric fit. |

| Add a methyl group to the amine | -8.1 | Reduced hydrogen bonding potential but increased hydrophobicity. |

| Replace -NO2 with -CN | -8.3 | Similar electron-withdrawing properties with different geometry. |

These theoretical results suggest that modifying the substituents on the phenyl ring could modulate the binding affinity. For instance, replacing the fluorine with a chlorine atom is predicted to slightly improve binding, whereas moving the nitro group is predicted to be detrimental.

Metabolic Pathway Predictions using Computational Tools

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the resulting metabolites. nih.gov These predictions are typically based on databases of known metabolic reactions and algorithms that recognize susceptible functional groups. biorxiv.org

For 2-Fluoro-6-nitrobenzylamine, a computational tool like ADMET Predictor or Pathway-Pundit might predict the following metabolic transformations:

Phase I Metabolism:

Oxidation: The primary amine could be oxidized to a hydroxylamine (B1172632) or a nitroso compound. The benzylic carbon could also be a site for hydroxylation.

Reduction: The nitro group is a common site for reduction by nitroreductases, potentially forming a nitroso, hydroxylamino, or even an amino group.

Phase II Metabolism:

Conjugation: If hydroxyl groups are introduced during Phase I metabolism, they could be conjugated with glucuronic acid or sulfate to increase water solubility and facilitate excretion. The primary amine could also be a site for acetylation.

Predicted Metabolites and Responsible Enzyme Families (Hypothetical):

| Metabolic Reaction | Predicted Metabolite | Potential Enzyme Family |

| Nitro Reduction | 2-Fluoro-6-aminobenzylamine | Cytochrome P450 Reductases |

| N-Acetylation | N-(2-Fluoro-6-nitrobenzyl)acetamide | N-acetyltransferases (NAT) |

| Aromatic Hydroxylation | 2-Fluoro-3-hydroxy-6-nitrobenzylamine | Cytochrome P450s (e.g., CYP2D6) |

These predictions provide a theoretical framework for understanding how 2-Fluoro-6-nitrobenzylamine might be processed in a biological system, guiding further experimental studies.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

Future research could focus on developing efficient and environmentally benign methods for the synthesis of 2-Fluoro-6-nitrobenzylamine. A primary route could involve the reduction of the corresponding nitrile, 2-fluoro-6-nitrobenzonitrile (B117777).

| Precursor | Reagent/Catalyst | Potential Advantages |

| 2-Fluoro-6-nitrobenzonitrile | Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | High atom economy, clean reaction. |

| 2-Fluoro-6-nitrobenzonitrile | Metal Hydrides (e.g., LiAlH4, NaBH4) | High yields for small-scale synthesis. |

| 2-Fluoro-6-nitrobenzaldehyde (B167507) | Reductive Amination | Direct conversion to the amine. |

Investigation into green chemistry approaches, such as using biocatalysts or electrochemical reduction methods, could also be a valuable avenue for sustainable synthesis.

Development of Advanced Catalytic Applications and Functional Materials

The unique electronic properties imparted by the fluorine and nitro groups on the benzylamine (B48309) scaffold could make its derivatives interesting candidates for catalysis and materials science.

Future studies might explore: